![molecular formula C15H13N3O2S B2651808 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1226435-23-9](/img/structure/B2651808.png)
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide, commonly known as MOT, is a synthetic compound that belongs to the class of oxadiazole derivatives. It has a wide range of scientific research applications due to its unique chemical properties.
Mechanism of Action
The anticancer activity of MOT is believed to be due to its ability to inhibit the growth and proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis, which is a process of programmed cell death. Additionally, MOT has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MOT has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, MOT has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOT in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using MOT in lab experiments is its potential toxicity. Careful dosing and monitoring is required to ensure that the compound does not have adverse effects on cells or animals.
Future Directions
There are several future directions for research on MOT. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of MOT for maximum anticancer activity. Finally, research is needed to investigate the potential use of MOT in other areas of medicine, such as the treatment of inflammatory diseases.
Synthesis Methods
MOT can be synthesized using a variety of methods, including the reaction of 2-(thiophen-2-yl)acetic acid with 4-amino-3-methyl-1,2,4-oxadiazole in the presence of a dehydrating agent. Another method involves the reaction of 2-(thiophen-2-yl)acetyl chloride with 4-amino-3-methyl-1,2,4-oxadiazole in the presence of a base.
Scientific Research Applications
MOT has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that MOT has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)11-4-6-12(7-5-11)17-14(19)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMCHBMCZMGUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.